molecular formula C18H18F3N5 B12240621 4-({4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

4-({4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B12240621
M. Wt: 361.4 g/mol
InChI Key: UHQBWFWFBKVXSD-UHFFFAOYSA-N
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Description

4-({4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(trifluoromethyl)pyrimidine.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions.

    Benzonitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The piperazine and pyrimidine rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-({4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies investigating receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 4-({4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets:

    Receptor Binding: The compound may bind to specific receptors in the central nervous system, modulating their activity.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-({4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile: shares structural similarities with other pyrimidine and piperazine derivatives.

    4-Methyl-6-(trifluoromethyl)pyrimidine: A precursor in the synthesis of the compound.

    Piperazine Derivatives: Compounds with similar piperazine rings used in various pharmacological applications.

Uniqueness

  • The unique combination of the trifluoromethyl group on the pyrimidine ring and the benzonitrile group provides distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

4-[[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H18F3N5/c1-13-10-16(18(19,20)21)24-17(23-13)26-8-6-25(7-9-26)12-15-4-2-14(11-22)3-5-15/h2-5,10H,6-9,12H2,1H3

InChI Key

UHQBWFWFBKVXSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C(F)(F)F

Origin of Product

United States

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